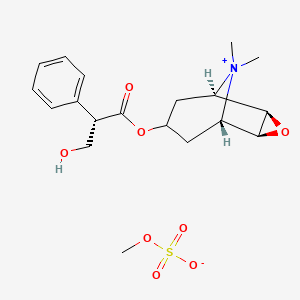
Methylscopolammonium methylsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methylscopolammonium methylsulfate is a quaternary ammonium compound that acts as a muscarinic antagonist. It is commonly used in the medical field for its anticholinergic properties, which help in reducing gastric secretions and gastrointestinal motility. This compound is particularly effective in treating conditions such as peptic ulcers, motion sickness, and other gastrointestinal disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylscopolammonium methylsulfate typically involves the methylation of scopolamine. The process begins with the extraction of scopolamine from plants like Datura or Hyoscyamus species. The extracted scopolamine is then subjected to a methylation reaction using methyl iodide or methyl sulfate under basic conditions to form methylscopolamine. This intermediate is then reacted with sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the methylation and sulfation steps .
化学反応の分析
Types of Reactions
Methylscopolammonium methylsulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .
科学的研究の応用
Methylscopolammonium methylsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving muscarinic receptors.
Biology: The compound is used to study the physiological effects of muscarinic receptor antagonism in biological systems.
Medicine: It is employed in the treatment of gastrointestinal disorders, motion sickness, and other conditions requiring anticholinergic therapy.
作用機序
Methylscopolammonium methylsulfate exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs). This inhibition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby reducing the parasympathetic nervous system’s activity. The compound primarily targets the M1, M2, and M3 subtypes of muscarinic receptors, leading to decreased gastric secretions, reduced gastrointestinal motility, and other anticholinergic effects .
類似化合物との比較
Similar Compounds
- Methscopolamine bromide
- Hyoscine methobromide
- Scopolamine methyl bromide
Comparison
Methylscopolammonium methylsulfate is unique in its specific sulfation, which enhances its solubility and stability compared to other similar compounds like methscopolamine bromide and hyoscine methobromide. This makes it particularly effective in certain pharmaceutical formulations and applications .
特性
CAS番号 |
18067-13-5 |
|---|---|
分子式 |
C19H27NO8S |
分子量 |
429.5 g/mol |
IUPAC名 |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;methyl sulfate |
InChI |
InChI=1S/C18H24NO4.CH4O4S/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-5-6(2,3)4/h3-7,12-17,20H,8-10H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1 |
InChIキー |
KHMGIQHRSVLFQG-OZVSTBQFSA-M |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
異性体SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
正規SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
Key on ui other cas no. |
18067-13-5 |
関連するCAS |
13265-10-6 (Parent) |
同義語 |
Bromide, N-Methylscopolamine DD 234 DD-234 DD234 Hyoscine Methiodide Hyoscine Methobromide Iodide, N-Methylscopolamine Methiodide, Hyoscine Methobromide, Hyoscine Methscopolamine Methylbromide, Scopolamine Methylchloride, N-Methylscopolamine Methylscopolamine Nitrate Methylscopolammonium Methylsulfate Methylsulfate, Methylscopolammonium Methylsulfate, N-Methylscine Methylsulfate, N-Methylscopolamine N Methylscine Methylsulfate N Methylscopolamine N Methylscopolamine Bromide N Methylscopolamine Iodide N Methylscopolamine Methylchloride N Methylscopolamine Methylsulfate N Methylscopolamine Nitrate N-Methylscine Methylsulfate N-Methylscopolamine N-Methylscopolamine Bromide N-Methylscopolamine Iodide N-Methylscopolamine Methylchloride N-Methylscopolamine Methylsulfate N-Methylscopolamine Nitrate Nitrate, Methylscopolamine Nitrate, N-Methylscopolamine Scopolamine Methylbromide Skopyl Ulix |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















